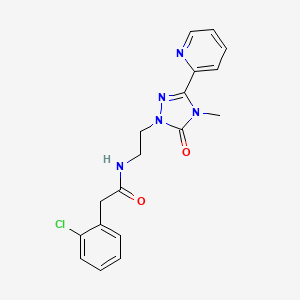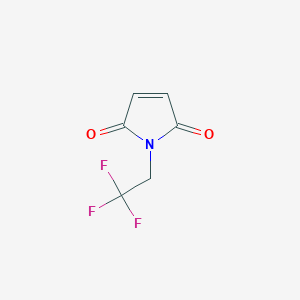
5-(benzylsulfanyl)-1-(2,4-dichloro-5-methoxyphenyl)-1H-1,2,3,4-tetraazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 5-substituted 1,2,3-triazoles, which are structurally related to the compound of interest, involves the metalation of 1-(benzyloxy)-1,2,3-triazole at the 5-position upon treatment with n-butyllithium, followed by reaction with various electrophiles to introduce different substituents. The benzyl group can be subsequently removed by palladium-catalyzed hydrogenolysis or hydrochloric acid treatment to afford the corresponding 5-substituted 1-hydroxy-1,2,3-triazoles . Additionally, novel 1-[2-(1H-tetrazol-5-yl)ethyl]-1H-benzo[d][1,2,3]triazoles have been synthesized through the condensation of 1-[2-(1H-tetrazol-5-yl)-ethyl]-1H-benzotriazole with acid chlorides, which is a process that could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been studied using various analytical techniques. For instance, the crystallographic analysis of 2-fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide provided insights into the intermolecular interactions and energy frameworks based on different molecular conformations . Such structural analyses are crucial for understanding the behavior and reactivity of the compound of interest.
Chemical Reactions Analysis
The chemical reactivity of similar compounds has been explored in various studies. For example, the electrochemical oxidation of 1-phenyl-5-benzylsulfanyltetrazoles has been proposed to start on the methoxy group, leading to the formation of a radical cation and subsequent ring closure and degradation processes . This information could be relevant to the metabolic degradation of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized using techniques such as IR, PMR, and NMR analysis. For instance, the synthesized 1-[2-(1H-tetrazol-5-yl)ethyl]-1H-benzo[d][1,2,3]triazoles were characterized by IR and PMR, which provided information on their functional groups and molecular structure . Additionally, the quantitative structure-electrochemistry relationships study of 1-phenyl-5-benzylsulfanyltetrazoles revealed a correlation between half-wave potential and the energy of the HOMO orbital, which could be indicative of the electrochemical properties of the compound of interest .
Applications De Recherche Scientifique
Synthesis and Pharmaceutical Implications
Novel synthesis techniques for azole derivatives, including methods for creating omeprazole and related proton pump inhibitors, showcase the importance of these compounds in developing anti-ulcer medications. These synthesis methods offer insights into the creation of pharmaceutical impurities that can serve as standard references for further studies, highlighting the complex interplay between chemical synthesis and drug development (Saini et al., 2019).
Biological and Pharmacological Properties
Azole derivatives are renowned for their potent antimicrobial and antifungal properties. Recent advances in this domain have identified triazole and imidazole scaffolds as crucial for designing compounds with significant antimicrobial activity. These findings underscore the role of structural modification in enhancing the biological efficacy of azole-based compounds (Emami et al., 2022).
Antioxidant Activity and Environmental Applications
The remediation and degradation of organic pollutants using redox mediators and oxidoreductive enzymes illustrate the environmental applications of related compounds. This enzymatic approach, leveraging the properties of certain azole derivatives, offers a promising avenue for treating pollutants in industrial wastewater, showcasing the versatility of azole compounds beyond pharmaceutical uses (Husain & Husain, 2007).
Analytical and Synthetic Profiles
The analytical and synthetic exploration of benzothiazepine and its derivatives reveals a diverse range of bioactivities, such as coronary vasodilatory, antihypertensive, and antidepressant effects. This research domain emphasizes the potential of benzothiazepines and related azole compounds in developing new therapeutic agents with improved efficacy and safety profiles (Dighe et al., 2015).
Propriétés
IUPAC Name |
5-benzylsulfanyl-1-(2,4-dichloro-5-methoxyphenyl)tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N4OS/c1-22-14-8-13(11(16)7-12(14)17)21-15(18-19-20-21)23-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKAROHQNBFNRSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)N2C(=NN=N2)SCC3=CC=CC=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2502920.png)



![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-pentoxybenzamide](/img/structure/B2502927.png)

![N,5-Dimethyl-2-methylsulfonyl-N-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]pyrimidine-4-carboxamide](/img/structure/B2502930.png)


![N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanamide](/img/structure/B2502936.png)
![N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-methoxybenzamide](/img/structure/B2502938.png)

